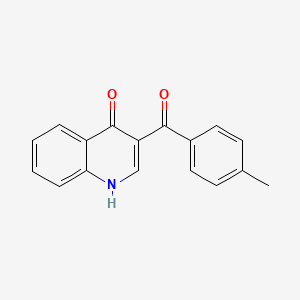![molecular formula C9H11N3OS B6431841 3,5,6-trimethyl-2-sulfanylidene-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one CAS No. 1378866-18-2](/img/structure/B6431841.png)
3,5,6-trimethyl-2-sulfanylidene-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5,6-Trimethyl-2-sulfanylidene-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one, also known as TMS-PP, is an organic compound with a range of applications in scientific research. It is a colorless crystalline solid with a molecular weight of 250.31 g/mol. TMS-PP has been studied extensively for its potential to act as a catalyst for a variety of synthetic reactions, as well as its ability to act as a precursor for other compounds. Additionally, TMS-PP has been studied for its potential to act as a drug delivery system due to its ability to form stable complexes with a variety of drugs.
科学的研究の応用
3,5,6-trimethyl-2-sulfanylidene-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one has been studied extensively for its potential to act as a catalyst for a variety of synthetic reactions. These reactions include the Wittig reaction, the Mitsunobu reaction, and the Suzuki reaction. Additionally, 3,5,6-trimethyl-2-sulfanylidene-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one has been studied for its potential to act as a precursor for other compounds, such as the synthesis of triphenylphosphine oxide. 3,5,6-trimethyl-2-sulfanylidene-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one has also been studied for its potential to act as a drug delivery system due to its ability to form stable complexes with a variety of drugs.
作用機序
The mechanism of action of 3,5,6-trimethyl-2-sulfanylidene-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one is not fully understood, however it is believed to involve the formation of a complex between the 3,5,6-trimethyl-2-sulfanylidene-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one molecule and the drug molecule. This complex is believed to be stabilized by electrostatic interactions between the positively charged nitrogen atoms of the 3,5,6-trimethyl-2-sulfanylidene-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one molecule and the negatively charged oxygen atoms of the drug molecule. Additionally, the complex is believed to be stabilized by hydrogen bonding between the hydrogen atoms of the 3,5,6-trimethyl-2-sulfanylidene-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one molecule and the oxygen atoms of the drug molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3,5,6-trimethyl-2-sulfanylidene-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one have not been extensively studied, however it is believed to have a wide range of potential applications. 3,5,6-trimethyl-2-sulfanylidene-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one has been studied for its potential to act as a catalyst for a variety of synthetic reactions, as well as its ability to act as a precursor for other compounds. Additionally, 3,5,6-trimethyl-2-sulfanylidene-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one has been studied for its potential to act as a drug delivery system due to its ability to form stable complexes with a variety of drugs.
実験室実験の利点と制限
The advantages of using 3,5,6-trimethyl-2-sulfanylidene-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one in laboratory experiments include its low cost, its ease of synthesis, and its ability to form stable complexes with a variety of drugs. Additionally, 3,5,6-trimethyl-2-sulfanylidene-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one has been studied for its potential to act as a catalyst for a variety of synthetic reactions, as well as its ability to act as a precursor for other compounds. The limitations of using 3,5,6-trimethyl-2-sulfanylidene-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one in laboratory experiments include its limited solubility in water and its tendency to decompose upon heating.
将来の方向性
The potential future directions for 3,5,6-trimethyl-2-sulfanylidene-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one research include the development of new synthetic methods using 3,5,6-trimethyl-2-sulfanylidene-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one as a catalyst, the development of new drug delivery systems using 3,5,6-trimethyl-2-sulfanylidene-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one, and the development of new applications for 3,5,6-trimethyl-2-sulfanylidene-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one in the fields of medicine and biotechnology. Additionally, further research into the biochemical and physiological effects of 3,5,6-trimethyl-2-sulfanylidene-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one is needed in order to better understand its potential applications. Finally, further research into the mechanism of action of 3,5,6-trimethyl-2-sulfanylidene-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one is needed in order to gain a better understanding of its potential uses.
合成法
3,5,6-trimethyl-2-sulfanylidene-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one has been synthesized using several different methods, including the Wittig reaction, the Mitsunobu reaction, and the Suzuki reaction. The Wittig reaction involves the use of a phosphonium salt and a base to generate an alkyl halide, which is then reacted with an aldehyde or ketone to form the desired product. The Mitsunobu reaction involves the use of an organozinc reagent, a base, and an acid to form an organozinc intermediate, which is then reacted with an aldehyde or ketone to form the desired product. The Suzuki reaction involves the use of an organoboron reagent, a base, and an acid to form an organoboron intermediate, which is then reacted with an aldehyde or ketone to form the desired product.
特性
IUPAC Name |
3,5,6-trimethyl-2-sulfanylidene-1H-pyrrolo[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3OS/c1-5-4-6-7(11(5)2)8(13)12(3)9(14)10-6/h4H,1-3H3,(H,10,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMWJATUEFRLVRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C)C(=O)N(C(=S)N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5,6-trimethyl-2-sulfanylidene-1H-pyrrolo[3,2-d]pyrimidin-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-amino-N-[(4-fluorophenyl)methyl]-1-[(E)-[(thiophen-2-yl)methylidene]amino]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B6431759.png)
![2-[(E)-2-[(2,4-dimethoxyphenyl)methylidene]hydrazin-1-yl]-6-methyl-4-phenylquinazoline](/img/structure/B6431766.png)

![4-cyclopropyl-2,3,8,13-tetraazatricyclo[7.4.0.0?,?]trideca-1(13),3,5,9,11-pentaen-7-one](/img/structure/B6431782.png)

![5-(2-aminoethyl)-2-(4-fluorophenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B6431790.png)

![6-methyl-3,5-diphenyl-2-sulfanylidene-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B6431800.png)
![3-methyl-7-[(3-methylphenyl)methyl]-8-(4-phenylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6431805.png)
![N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2,4-dimethylbenzene-1-sulfonamide](/img/structure/B6431807.png)
![N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-3-methylbenzene-1-sulfonamide](/img/structure/B6431810.png)
![3-chloro-N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide](/img/structure/B6431824.png)
![ethyl 5-[7-(acetyloxy)-4-oxo-6-propyl-4H-chromen-3-yl]furan-2-carboxylate](/img/structure/B6431826.png)
![8-(4-ethylpiperazin-1-yl)-3-methyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6431851.png)